molecular formula C14H11NO2S2 B2607226 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide CAS No. 2379997-17-6

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide

Cat. No.: B2607226
CAS No.: 2379997-17-6
M. Wt: 289.37
InChI Key: NNRBANBNRLCOBH-UHFFFAOYSA-N
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Description

Product Overview: N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide is a synthetic heteroaromatic compound with the CAS Number 2379997-17-6. It has a molecular formula of C 14 H 11 NO 2 S 2 and a molecular weight of 289.37 g/mol . This reagent is provided as a high-purity material for research applications in chemistry and pharmacology. Research Value and Potential Applications: This compound belongs to a class of molecules featuring both furan and thiophene heterocycles, which are privileged structures in medicinal chemistry and agrochemical research. While specific biological data for this exact molecule is limited in the public domain, structurally related thiophene carboxamide derivatives have demonstrated significant antibacterial efficacy against resistant pathogens. For instance, related compounds have shown promising activity against extended-spectrum β-lactamase (ESBL)-producing E. coli in both in vitro and molecular docking studies, suggesting a potential mechanism involving interaction with bacterial enzymes . Furthermore, analogous N-(thiophen-2-yl) nicotinamide derivatives have been designed and synthesized as fungicides, exhibiting excellent in vivo activity against plant diseases like cucumber downy mildew . The presence of both furan and thiophene rings in a single framework makes this compound a valuable scaffold for exploring new biological activities and developing novel therapeutic or agrochemical agents. Usage and Handling: This product is intended for research and development purposes only in a controlled laboratory setting. It is not classified as a drug or medicine and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of introduction into humans or animals is strictly prohibited by law . Researchers should handle the material with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c16-14(10-3-5-18-8-10)15-7-12-6-11(9-19-12)13-2-1-4-17-13/h1-6,8-9H,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRBANBNRLCOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with furan derivatives under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

Synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide

The synthesis of this compound typically involves the formation of an amide bond between thiophene derivatives and furan-containing amines. The reaction conditions play a crucial role in optimizing yield and purity. Common solvents used include dimethylformamide (DMF) and dichloromethane, which enhance solubility and reactivity.

Synthetic Route Overview:

StepReagentsConditions
1Thiophene-2-carboxylic acidHeat with furan-2-ylmethylamine in DMF
2Acid catalyst (if necessary)Stirring at controlled temperature
3PurificationColumn chromatography to isolate product

This compound has shown promise in various biological applications, particularly as an enzyme inhibitor.

Key Biological Targets:

  • Urease Inhibition: This compound exhibits significant inhibitory effects against urease, which plays a crucial role in nitrogen metabolism. Inhibition studies have demonstrated its potential in treating conditions related to urease activity.
  • Acetylcholinesterase Inhibition: It also shows activity against acetylcholinesterase, impacting neurotransmission pathways. This suggests potential applications in neuropharmacology.

Anticancer Properties

Research indicates that compounds with similar structures can inhibit cancer cell proliferation. This compound may interact with key enzymes involved in cancer metabolism, potentially leading to reduced growth rates in cancerous cells.

Mechanism of Action:

The mechanism likely involves:

  • Enzyme Inhibition: Targeting enzymes critical for nucleotide synthesis or DNA repair.
  • Induction of Apoptosis: Triggering programmed cell death pathways.

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties. Similar heterocyclic compounds have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Hypothesized Mechanisms:

  • Reactive Oxygen Species Regulation: Modulating oxidative stress levels within cells.
  • Receptor Modulation: Interacting with receptors involved in inflammatory signaling pathways.

Materials Science Applications

Beyond biological applications, this compound is also being explored for its electronic properties in materials science. Its unique structure allows for potential use in organic semiconductors and photovoltaic devices.

Potential Uses:

Application AreaDescription
Organic ElectronicsPotential as a semiconductor material due to electronic properties.
PhotovoltaicsPossible application in solar cell technology.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential of this compound:

  • Study on Urease Inhibitors : A study demonstrated that derivatives with similar structures showed significant urease inhibition, suggesting potential therapeutic applications for treating infections caused by urease-producing bacteria.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that compounds with furan and thiophene rings could reduce cell viability significantly, warranting further investigation into their anticancer mechanisms.
  • Inflammation Models : Preclinical models showed that related compounds could reduce markers of inflammation, indicating potential for development into anti-inflammatory agents.

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or receptors involved in cell signaling, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxamide Derivatives

Key Observations:
  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in ) or electron-donating groups (e.g., furan in the target compound) modulates electronic properties and bioactivity.
  • Synthetic Complexity : The target compound’s synthesis may require multi-step coupling, similar to ’s use of ethylene glycol and aromatic amines for analogous thiophene carboxamides .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated at ~365 g/mol (based on C₁₉H₁₄N₂O₂S₂), lighter than nitro-substituted analogs (e.g., 442 g/mol in ).
  • Solubility : Furan’s oxygen atom may improve aqueous solubility compared to purely hydrophobic derivatives (e.g., phenyl-substituted compounds in ).

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11NO2S2, with a molecular weight of approximately 289.37 g/mol. The compound features a unique structure that combines furan and thiophene rings, which are known for their biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial, antifungal, and anticancer agent. Below are summarized findings from recent research:

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it exhibits significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

The compound has also been tested for antifungal activity. In a study assessing its efficacy against various fungal strains, it showed notable activity with MIC values lower than those of standard antifungal agents . Specifically, it was effective against Candida albicans and Aspergillus species.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In cell line studies, it exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : The compound disrupts protein synthesis pathways in bacteria, leading to cell death.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, promoting programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in certain cancer cell lines, preventing further proliferation.

Data Tables

Activity Type Tested Strains/Cells MIC (μM) Reference
AntimicrobialStaphylococcus aureus15.625 - 62.5
AntifungalCandida albicans< 10
AnticancerBreast cancer cellsIC50 = 12.5

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of thiophene derivatives found that this compound showed superior activity compared to traditional antibiotics in inhibiting bacterial growth .
  • Anticancer Activity : In a recent investigation into the anticancer properties of thiophene-containing compounds, this particular compound was highlighted for its ability to induce apoptosis in lung cancer cells through modulation of the Bcl-2 family proteins .

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